methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyridine moiety, and a benzoate ester, making it an interesting subject for research in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine moiety and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy as a drug candidate for treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable compounds. Its unique structure can be leveraged to create new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features enable it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole.
- Compounds with similar benzoate ester structures, such as methyl 4-hydroxybenzoate, also exhibit comparable reactivity.
Uniqueness
The uniqueness of methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate lies in its combination of structural features. The presence of the triazole ring, pyridine moiety, and benzoate ester in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound featuring a triazole ring, a pyridine moiety, and a sulfamoyl group. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Triazole Ring : Known for its diverse biological activities.
- Pyridine Moiety : Often enhances pharmacological properties.
- Sulfamoyl Group : Contributes to the compound's bioactivity.
The molecular formula is C19H19N5O4S, with a molecular weight of approximately 393.45 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can interfere with enzyme function, affecting various biochemical pathways.
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties due to its ability to disrupt microbial cell wall synthesis and function.
- Antitumor Effects : Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antibacterial Activity
Research has shown that compounds containing triazole rings demonstrate potent antibacterial effects. This compound has been tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The compound also exhibits antifungal properties against various fungi:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 8 |
Aspergillus niger | 16 |
Antitumor Activity
In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
Case Studies
- Case Study on Antitumor Effects : A study conducted on the effect of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability after treatment for 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
- Case Study on Antibacterial Properties : In another study evaluating its antibacterial efficacy against Staphylococcus aureus, the compound showed a dose-dependent inhibition of bacterial growth, suggesting potential as an antibiotic agent.
Properties
IUPAC Name |
methyl 4-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-30-19(26)14-4-8-17(9-5-14)31(28,29)22-11-12-24-20(27)25(16-6-7-16)18(23-24)15-3-2-10-21-13-15/h2-5,8-10,13,16,22H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHMAWDLHCXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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